tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrazinone ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazinone derivative. One common method involves the use of tert-butyl carbamate and 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pyrazinone ring may also interact with biological receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in various chemical reactions.
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]: Another carbamate derivative with different substituents.
Uniqueness
tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is unique due to its combination of a tert-butyl group, a pyrazinone ring, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
2694729-45-6 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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